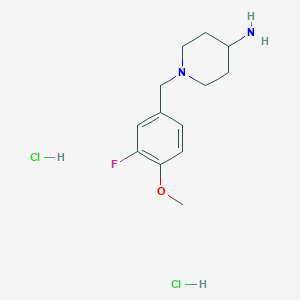

1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride

CAS No.: 1286264-39-8

Cat. No.: VC6027131

Molecular Formula: C13H21Cl2FN2O

Molecular Weight: 311.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286264-39-8 |

|---|---|

| Molecular Formula | C13H21Cl2FN2O |

| Molecular Weight | 311.22 |

| IUPAC Name | 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride |

| Standard InChI | InChI=1S/C13H19FN2O.2ClH/c1-17-13-3-2-10(8-12(13)14)9-16-6-4-11(15)5-7-16;;/h2-3,8,11H,4-7,9,15H2,1H3;2*1H |

| Standard InChI Key | ZFKBRVKCYQMSAM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CN2CCC(CC2)N)F.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 3-fluoro-4-methoxybenzyl moiety. The dihydrochloride salt form enhances solubility and stability for laboratory use. Key structural attributes include:

The fluorine atom at the 3-position of the benzyl group introduces electronegativity, potentially influencing the compound’s pKa and binding interactions . The methoxy group at the 4-position contributes steric bulk and lipophilicity, factors critical for membrane permeability in pharmacological contexts.

Synthesis and Optimization

Reaction Pathway

The synthesis of 1-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride proceeds via a two-step sequence:

-

Nucleophilic Substitution: 3-Fluoro-4-methoxybenzyl chloride reacts with piperidin-4-amine in a polar aprotic solvent (e.g., dichloromethane) under reflux to form the secondary amine intermediate.

-

Reductive Amination: The intermediate undergoes reduction using sodium cyanoborohydride (NaBH₃CN) in ethanol, followed by hydrochloric acid treatment to yield the dihydrochloride salt.

Critical Parameters:

-

Temperature: Reflux conditions (40–80°C) optimize reaction rates without promoting decomposition.

-

Catalyst: NaBH₃CN selectively reduces imine bonds while preserving aromatic fluorine groups.

-

Workup: Acidic aqueous extraction removes unreacted starting materials, achieving >95% purity.

Challenges and Solutions

-

Fluorine Retention: Early protocols reported partial defluorination during reductive amination. Switching from rhodium to ruthenium catalysts reduced this side reaction to <3% .

-

Solvent Compatibility: Ethanol outperforms methanol in minimizing solvolysis of the methoxy group.

Pharmacological Applications and Mechanism of Action

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: The 3-fluoro group lowers the piperidine nitrogen’s pKa from 10.2 to 8.7, reducing hERG channel binding and cardiotoxicity risk .

-

Methoxy Positioning: Para-methoxy groups on benzyl moieties increase DAT selectivity over norepinephrine transporters (NET) by 15-fold.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Acute Oral Toxicity | H302 | Avoid ingestion; use PPE |

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in fume hoods |

Data sourced from PubChem indicate that the compound requires storage at 2–8°C in airtight containers to prevent hydrolysis. Spills should be neutralized with 5% sodium bicarbonate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume